2-Hydroxy-3-iodobenzonitrile
Description
Significance of Halogenated Benzonitrile (B105546) Scaffolds in Modern Organic Synthesis
Halogenated benzonitriles are a class of organic compounds that have proven to be of immense importance in modern organic synthesis. The presence of a halogen atom and a nitrile group on the aromatic ring imparts unique reactivity and allows for a wide array of chemical transformations. Halogenated compounds are crucial as starting materials for many coupling reactions, including the Suzuki-Miyaura and Mizoroki-Heck reactions, which are fundamental in the creation of carbon-carbon bonds. tcichemicals.com The introduction of halogens into organic molecules is a key step in developing new synthetic methodologies due to the versatility of the carbon-halogen bond. researchgate.net
The nitrile group, with its strong electron-withdrawing nature, influences the reactivity of the aromatic ring and can be converted into various other functional groups, such as amines, carboxylic acids, and amides. This versatility makes halogenated benzonitriles valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.comsmolecule.com For instance, the nitrile functionality can participate in cyclization reactions to form heterocyclic structures, which are prevalent in many biologically active compounds. acs.org
The strategic placement of different halogens can also fine-tune the electronic and steric properties of the molecule, influencing its reactivity and potential applications. researchgate.net The ability of halogens to form halogen bonds, a type of non-covalent interaction, is also a significant factor in crystal engineering and the design of supramolecular assemblies. researchgate.netnih.gov
Strategic Positioning of 2-Hydroxy-3-iodobenzonitrile within Aryl Halide and Nitrile Chemistry
This compound holds a strategic position within the realms of aryl halide and nitrile chemistry due to the specific arrangement of its functional groups. The ortho-positioning of the hydroxyl and iodo substituents, along with the nitrile group, creates a unique chemical environment that dictates its reactivity. The iodine atom, being the most reactive of the common halogens in many coupling reactions, makes this compound an excellent substrate for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.orgresearchgate.net
The presence of the adjacent hydroxyl group can influence the reactivity of the C-I bond, potentially through chelation effects with metal catalysts or by altering the electronic properties of the aromatic ring. This can lead to enhanced selectivity and efficiency in certain synthetic transformations. The hydroxyl group itself can be a site for further functionalization, such as etherification or esterification, adding another layer of synthetic utility. smolecule.com
The nitrile group further activates the aromatic ring and provides a handle for a variety of chemical modifications. The combination of these three functional groups in such proximity allows for sequential and regioselective reactions, making this compound a valuable intermediate for the synthesis of complex, highly substituted aromatic compounds.
Overview of Current Research Trajectories and Unexplored Frontiers for this compound
Current research involving this compound and similar structures is multifaceted. One major area of focus is its utilization as a key building block in the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological activity. bldpharm.comnih.gov The unique substitution pattern makes it an attractive starting material for creating diverse molecular scaffolds.
Another research trajectory involves exploring its reactivity in various catalytic systems. researchgate.netorganic-chemistry.org Understanding how the interplay of the hydroxyl, iodo, and nitrile groups influences the outcome of transition metal-catalyzed cross-coupling reactions is an active area of investigation. acs.orgacs.org This includes the development of new, more efficient catalytic methods that can tolerate the specific functionalities of this molecule.
Unexplored frontiers for this compound include its potential application in materials science. The presence of a heavy atom (iodine) and a polar nitrile group could impart interesting photophysical or electronic properties to materials derived from this compound. smolecule.com Furthermore, the potential for this molecule to engage in halogen bonding could be exploited in the design of novel crystal structures and functional materials. researchgate.netacs.org A deeper investigation into its coordination chemistry with various metals could also unveil new catalytic applications or materials with unique properties.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 28177-77-7 |
| Molecular Formula | C7H4INO |
| Molecular Weight | 245.02 g/mol |
| Appearance | Not specified |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Table generated based on available data. bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWNOHHYVZBVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743574 | |
| Record name | 2-Hydroxy-3-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-77-7 | |
| Record name | 2-Hydroxy-3-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Hydroxy 3 Iodobenzonitrile
Regioselective Iodination Protocols
Regioselective iodination is crucial for the synthesis of 2-hydroxy-3-iodobenzonitrile, as it ensures the iodine atom is introduced at the desired position relative to the hydroxyl and nitrile groups. Several sophisticated techniques have been employed to achieve this selectivity.
Directed Ortho-Metalation (DoM) Approaches for Hydroxybenzonitriles
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate then reacts with an electrophile, in this case, an iodine source, to introduce the substituent at the specific ortho-position. wikipedia.org
In the context of hydroxybenzonitriles, the hydroxyl group can act as a directing group. nih.gov The process involves the deprotonation of the hydroxyl group by a strong base like n-butyllithium (n-BuLi), forming a lithium alkoxide. This alkoxide then directs the lithiation to the adjacent ortho-position, which is then quenched with an iodine electrophile to yield the ortho-iodinated product. nih.gov The choice of solvent and reaction conditions is critical to optimize the yield and prevent side reactions. nih.gov
Table 1: Key Aspects of Directed Ortho-Metalation (DoM)
| Feature | Description |
| Directing Group (DMG) | A functional group that directs deprotonation to the ortho-position. Examples include hydroxyl, amide, and methoxy (B1213986) groups. wikipedia.org |
| Base | Typically a strong organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org |
| Intermediate | An aryllithium species formed at the ortho-position. wikipedia.org |
| Electrophile | An iodine source that reacts with the aryllithium intermediate. |
| Advantage | High regioselectivity for ortho-substitution. wikipedia.org |
Electrophilic Iodination with I+ Sources under Controlled Conditions
Electrophilic iodination involves the reaction of an electron-rich aromatic ring with an electrophilic iodine species (I+). acsgcipr.org For hydroxybenzonitriles, the hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. masterorganicchemistry.comlibretexts.org To achieve selective iodination at the 3-position (ortho to the hydroxyl group), careful control of reaction conditions and the choice of iodinating agent are essential.
Common electrophilic iodinating agents include molecular iodine (I2) activated by an oxidizing agent, N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIDMH). acsgcipr.orgscispace.com The reactivity of the iodinating system can be modulated by the use of acids or Lewis acids. acsgcipr.org For instance, the combination of NIS with a catalytic amount of an acid like trifluoroacetic acid can provide a mild and regioselective method for the iodination of electron-rich aromatics. acsgcipr.orgscispace.com Grinding methods using NIS and a catalytic amount of acetic acid have also been reported as an efficient and environmentally friendly approach for the iodination of aromatic compounds. scispace.com
Table 2: Common Electrophilic Iodinating Agents
| Reagent | Abbreviation | Characteristics |
| N-Iodosuccinimide | NIS | A versatile and relatively mild source of electrophilic iodine. acsgcipr.orgscispace.com |
| Molecular Iodine | I2 | Often used with an oxidizing agent to generate a more reactive iodinating species. acsgcipr.org |
| 1,3-Diiodo-5,5-dimethylhydantoin | DIDMH | Another effective N-iodo reagent for electrophilic iodination. acsgcipr.org |
| Iodine Monochloride | ICl | A reactive interhalogen compound used for iodination. acsgcipr.org |
Transition Metal-Catalyzed C-H Iodination Strategies (e.g., Palladium-Catalyzed)
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering high regioselectivity. rsc.org Palladium-catalyzed C-H iodination is a notable example. nih.gov In these reactions, a directing group is often employed to guide the palladium catalyst to a specific C-H bond. researchgate.net
For the synthesis of this compound, the nitrile group can potentially act as a directing group in some palladium-catalyzed systems. rsc.org However, the hydroxyl group can also participate in directing the catalyst. The development of specific ligands and reaction conditions is crucial to control the regioselectivity of the iodination. rsc.org For instance, palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed, offering an operationally simple and efficient method. nih.gov These methods often tolerate a wide range of functional groups and can proceed under relatively mild conditions. nih.gov
Convergent Synthetic Pathways from Functionalized Precursors
Convergent synthesis involves the preparation of the target molecule by joining together several pre-functionalized fragments. This approach can be highly efficient and allows for the late-stage introduction of key functional groups.
Construction via Benzene (B151609) Ring Functionalization
This strategy involves starting with a benzene ring that is already substituted with some of the required functional groups or their precursors. Subsequent reactions are then carried out to introduce the remaining functionalities. For example, a synthesis could start with a pre-iodinated phenol (B47542) derivative, followed by the introduction of the nitrile group. The influence of existing substituents on the regioselectivity of subsequent reactions is a key consideration. researchgate.net
Introduction of Nitrile and Hydroxyl Groups at Specific Positions
The introduction of nitrile and hydroxyl groups onto a pre-functionalized benzene ring is a common strategy. The nitrile group can be introduced through various methods, such as the Sandmeyer reaction starting from an amino group, or by cyanation of an aryl halide. The hydroxyl group can be introduced via nucleophilic aromatic substitution or through the cleavage of a methoxy group. For instance, 4-hydroxy-3-iodobenzonitrile (B1313626) has been synthesized from 3-iodo-4-methoxybenzonitrile. google.com
The synthesis of various substituted benzonitriles often serves as a precursor for more complex molecules. For instance, 4-cyano-3-iodoaniline can be synthesized and used as a building block. acs.org The interconversion of carboxylic acid derivatives is also a fundamental aspect of organic synthesis, with nitriles being a key functional group in this context. libretexts.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and utilize less hazardous materials. This involves rethinking traditional synthetic routes in favor of more sustainable alternatives, such as using water as a solvent, employing solvent-free reaction conditions, and developing highly efficient and recyclable catalytic systems. These strategies lead to cleaner, safer, and more cost-effective chemical processes.
The move away from volatile and often toxic organic solvents is a central goal of green chemistry. For the synthesis of iodinated phenols like this compound, two primary approaches have gained prominence: solvent-free reactions and the use of water as a reaction medium.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. scispace.com Mechanochemistry, specifically the grinding method, has emerged as a powerful technique for the iodination of aromatic compounds. scispace.comcolab.wsresearchgate.net In this approach, solid reactants are physically ground together, often with a catalytic amount of an acid, to initiate the chemical reaction. scispace.comcolab.ws
One of the most effective reagents for this method is N-iodosuccinimide (NIS), which serves as a potent source of iodonium (B1229267) ions. scispace.comresearchgate.net The iodination of various industrially important phenols and anilines has been achieved by grinding the substrate with NIS at room temperature. scispace.comcolab.wsresearchgate.net This technique boasts several advantages, including remarkably short reaction times (typically 5–8 minutes), high to excellent yields (often between 94–99%), and a simple, non-hazardous work-up procedure. scispace.comcolab.wsresearchgate.net The high purity of the products suggests that the reaction is highly selective. scispace.comcolab.ws To enhance the process, liquid-assisted grinding (LAG) using auxiliaries like polyethylene (B3416737) glycol (PEG-400) can be employed, which helps control reactivity and improve regioselectivity. nih.gov
Aqueous Medium Reactions:
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and natural abundance. Several methodologies have been developed for the iodination of phenols in an aqueous environment. One effective system uses potassium iodide (KI) as the iodine source in combination with an environmentally benign oxidizing agent, such as potassium ferrate (K₂FeO₄) or hydrogen peroxide (H₂O₂). colab.wsresearchgate.net These reactions proceed under mild conditions to produce iodinated phenols in good to excellent yields. researchgate.net The simplicity of the methodology and the use of inexpensive, eco-friendly reagents make it a viable alternative to traditional methods. researchgate.net Enzymatic catalysis, which is discussed further in the next section, also predominantly uses aqueous buffer systems. rsc.orgrsc.org
Table 1: Comparison of Green Iodination Methods for Phenols
| Method | Reagents/Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Solid-State Grinding | N-Iodosuccinimide (NIS) | None | Room Temp. | 5-8 min | 94-99 | scispace.comcolab.wsresearchgate.net |
| Liquid-Assisted Grinding | NIS, PEG-400 | None | Room Temp. | 10-15 min | High to Excellent | nih.gov |
| Aqueous Oxidation | KI, K₂FeO₄ | Water | Mild | Not Specified | Good to Excellent | researchgate.net |
| Aqueous Enzymatic | KI, Laccase, O₂ | Water (pH 5) | Room Temp. | Not Specified | up to 93 | rsc.orgrsc.org |
The development of sustainable catalytic systems and greener reagents is pivotal for advancing the synthesis of this compound. These systems aim to replace stoichiometric reagents with catalytic alternatives and to use substances that are inherently less toxic and more efficient.
Sustainable Reagent Systems:
The choice of iodinating agent is crucial for the greenness of the synthesis. Traditional methods often use molecular iodine (I₂) with strong oxidizing agents like nitric or sulfuric acid, which are hazardous. scispace.com N-iodosuccinimide (NIS) has been established as a superior and safer alternative, particularly for solvent-free applications. scispace.comcolab.wsresearchgate.net
Another green reagent system involves the combination of molecular iodine with sodium nitrite (B80452) (I₂/NaNO₂), which facilitates the regioselective iodination of phenols at room temperature. thieme-connect.comelsevierpure.com The most sustainable approaches, however, utilize a catalytic amount of an oxidant with a benign iodine source like potassium iodide (KI). researchgate.netrsc.org This avoids the poor atom economy of reactions using I₂, where one of the two iodine atoms is lost as iodide. rsc.org Using KI with oxidants like potassium ferrate, hydrogen peroxide, or aerial oxygen ensures that the iodine is used efficiently. researchgate.netrsc.org
Sustainable Catalysis:
Catalysis offers a powerful route to greener chemical synthesis by enabling reactions to proceed with high efficiency under mild conditions.
Enzymatic Catalysis: Laccase enzymes represent a frontier in sustainable catalysis. rsc.orgrsc.org These enzymes, which are commercially available, use aerial oxygen as a cheap and environmentally benign oxidant to catalyze the iodination of phenols in aqueous buffer systems (pH 3-8) at room temperature. rsc.orgrsc.org The only byproduct of the laccase-catalyzed oxidation is water, making the process exceptionally clean. rsc.org This method has been successfully applied to a wide range of p-substituted phenols, delivering iodinated products with high chemoselectivity and in excellent yields on a preparative scale. rsc.orgrsc.org
Phase-Transfer Catalysis (PTC): PTC is a valuable technique for carrying out reactions between reactants in immiscible phases, such as an aqueous and an organic phase. fzgxjckxxb.com This is particularly useful in green chemistry as it can eliminate the need for organic solvents by allowing the use of water. fzgxjckxxb.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyltributylammonium chloride, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs. fzgxjckxxb.comgoogle.comnih.gov This approach allows for reactions under mild conditions and simplifies work-up procedures. fzgxjckxxb.comnih.gov
Table 2: Overview of Sustainable Catalytic Systems for Phenol Iodination
| Catalytic System | Catalyst | Iodine Source | Oxidant | Solvent/Medium | Key Advantages | Reference(s) |
|---|---|---|---|---|---|---|
| Enzymatic | Laccase | KI | Aerial Oxygen | Water (pH 5) | Uses O₂ as oxidant; only byproduct is water; mild conditions. | rsc.orgrsc.org |
| Phase-Transfer | Benzyltributylammonium chloride | Not Specified | Not Specified | Biphasic (Water/Organic) | Enables use of aqueous media; mild conditions; easy work-up. | fzgxjckxxb.comnih.gov |
| Oxidation | None (Reagent System) | KI | K₂FeO₄ | Water | Inexpensive and eco-friendly reagents; good to excellent yields. | researchgate.net |
| Oxidation | None (Reagent System) | I₂ | NaNO₂ | Not Specified | Regioselective; proceeds at room temperature. | thieme-connect.comelsevierpure.com |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Hydroxy 3 Iodobenzonitrile
Cross-Coupling Reactions Involving the Iodobenzonitrile Moiety
The carbon-iodine bond in 2-Hydroxy-3-iodobenzonitrile is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond facilitate oxidative addition to low-valent metal centers, initiating catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are powerful tools for constructing C-C bonds, and the iodo group of this compound makes it an excellent substrate for such transformations. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.orgyonedalabs.com For this compound, a reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield a biaryl or styrenyl derivative, respectively. libretexts.orgnih.gov The catalytic cycle typically involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The coupling of this compound with a terminal alkyne is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org This process is highly valuable for synthesizing substituted alkynes. nih.gov The mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate. wikipedia.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes in the presence of a palladium catalyst and a base. wikipedia.org The reaction mechanism includes oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.orglibretexts.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product from this compound |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | 2-Hydroxy-3-(R)-biphenylcarbonitrile |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 2-Hydroxy-3-(R-ethynyl)benzonitrile |
| Heck | R-CH=CH₂ | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | 2-Hydroxy-3-(R-vinyl)benzonitrile |
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective methods for forming carbon-heteroatom bonds. The aryl iodide moiety of this compound is a suitable electrophile for these transformations.
C-N Bond Formation: In the presence of a copper catalyst, this compound can couple with various nitrogen-containing nucleophiles, including amines, amides, and nitrogen heterocycles. These reactions typically require a base and are believed to proceed through a Cu(I)/Cu(III) catalytic cycle, where the copper(III) intermediate facilitates reductive elimination to form the C-N bond. nih.gov
C-O Bond Formation: The formation of diaryl ethers can be achieved by coupling this compound with phenols or alcohols using a copper catalyst. nih.govresearchgate.net These reactions are fundamental in the synthesis of complex organic molecules.
C-S Bond Formation: Thioethers can be synthesized by the copper-catalyzed coupling of this compound with thiols. uu.nl Ligand-free systems using copper iodide (CuI) as the catalyst have been shown to be effective for this transformation, offering a straightforward method for creating aryl-sulfur bonds. uu.nl
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent. wikipedia.org For this compound, the C-I bond is susceptible to this exchange, most commonly with organolithium reagents.
The reaction typically involves treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. The exchange is generally very fast, even at low temperatures, and follows the reactivity trend I > Br > Cl. princeton.eduharvard.edu Two primary mechanisms have been proposed:
Nucleophilic Pathway: This mechanism involves the formation of a reversible "ate-complex," where the carbanion from the organolithium reagent attacks the iodine atom of the benzonitrile (B105546). wikipedia.orgharvard.edu This intermediate then collapses to form the more stable aryllithium species and the corresponding alkyl iodide. Kinetic studies support this pathway. wikipedia.org
Single Electron Transfer (SET) Pathway: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating radical species. This pathway has been detected in reactions involving certain alkyl lithium reagents. wikipedia.org
The resulting aryllithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position of the 2-hydroxybenzonitrile (B42573) core.
Transformations of the Nitrile Functional Group
The cyano group (C≡N) of this compound is a versatile functional group that can undergo various transformations, including nucleophilic additions, cyclizations, reductions, and oxidations. libretexts.org
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is foundational for converting the nitrile into other functional groups or for constructing heterocyclic rings.
Nucleophilic Additions: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile triple bond to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org The hydrolysis of the nitrile itself, under acidic or basic conditions, proceeds through the nucleophilic addition of water to form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. lumenlearning.com
Cyclizations: The presence of the ortho-hydroxyl group allows for intramolecular cyclization reactions. For example, reaction with certain reagents can trigger a nucleophilic attack from the hydroxyl oxygen onto the nitrile carbon, leading to the formation of fused heterocyclic systems like benzoxazoles, which are important structural motifs in medicinal chemistry. Malononitrile, a related dinitrile, is a versatile reagent in multicomponent reactions to produce a wide array of heterocyclic frameworks. nih.gov
The nitrile group can be readily reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org
Reductions:
To Primary Amines: The complete reduction of the nitrile group to a primary amine (-CH₂NH₂) is a common transformation. nih.gov This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org The reaction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org
To Aldehydes: Partial reduction of the nitrile to an aldehyde (-CHO) can be accomplished using less powerful reducing agents that deliver a single hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, which, when used at low temperatures followed by an aqueous workup, yields the aldehyde. wikipedia.org
Oxidations: The oxidation of a nitrile group is not a common transformation as the carbon atom is already in a high oxidation state (+3). lumenlearning.com However, reactions involving the nitrogen atom or cleavage of the C-C bond adjacent to the nitrile are known. More commonly, aldehydes are oxidized to nitriles in the presence of an ammonia (B1221849) source. organic-chemistry.org
Table 2: Reduction Products of the Nitrile Functional Group
| Reagent(s) | Product Functional Group | Resulting Compound Structure |
|---|---|---|
| LiAlH₄, then H₂O | Primary Amine | 3-Iodo-2-hydroxybenzylamine |
| H₂ / Raney Ni | Primary Amine | 3-Iodo-2-hydroxybenzylamine |
| DIBAL-H, then H₂O | Aldehyde | 3-Iodo-2-hydroxybenzaldehyde |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group in this compound is a key site of reactivity. Its acidic proton and nucleophilic oxygen atom allow it to participate in a variety of reactions, including etherification, esterification, and coordination with metal ions.
The nucleophilic character of the phenoxide ion, formed by deprotonation of the hydroxyl group, enables the synthesis of a wide array of ether and ester derivatives.
Etherification: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from alcohols or phenols. masterorganicchemistry.com In this SN2 reaction, the hydroxyl group of this compound is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide ion. This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form an ether. masterorganicchemistry.comopenstax.org The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing E2 elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org
A representative Williamson ether synthesis reaction is shown below:
This compound + R-X (in the presence of a base) → 2-Alkoxy-3-iodobenzonitrile + HX
Esterification: The phenolic hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. researchgate.net However, for phenols, the reaction with more reactive acyl chlorides or anhydrides under basic conditions is often more efficient. In this process, the phenol is typically deprotonated first, or the reaction is run in the presence of a base like pyridine, which also acts as a catalyst and neutralizes the HCl byproduct when an acyl chloride is used.
A general esterification reaction is shown below:
This compound + R-COCl (in the presence of a base) → 2-Acyloxy-3-iodobenzonitrile + HCl
The table below summarizes plausible reaction conditions for these transformations, based on established methodologies for similar phenolic compounds. nih.gov
| Reaction Type | Reagents | Base/Catalyst | Solvent | Product |
| Etherification | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 2-Methoxy-3-iodobenzonitrile |
| Etherification | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | Acetone | 2-(Benzyloxy)-3-iodobenzonitrile |
| Esterification | Acetyl Chloride | Pyridine | Dichloromethane (CH₂Cl₂) | 2-Cyano-6-iodophenyl acetate |
| Esterification | Benzoic Acid | H₂SO₄ (catalytic) | Toluene | 2-Cyano-6-iodophenyl benzoate |
This interactive table provides representative examples of etherification and esterification reactions.
The presence of both a hydroxyl group and a nitrile group ortho to each other on the aromatic ring gives this compound the potential to act as a bidentate chelating agent. researchgate.net Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate complex. researchgate.netnih.gov
The oxygen atom of the hydroxyl group (after deprotonation) and the nitrogen atom of the nitrile group can both act as Lewis bases, donating lone pairs of electrons to a central metal ion. This arrangement is suitable for forming a stable five-membered chelate ring with a variety of metal ions, including transition metals (e.g., Cu²⁺, Ni²⁺, Fe³⁺) and main group metals. mdpi.com The formation of such complexes can significantly alter the physical and chemical properties of both the metal ion and the organic ligand.
The stability of the resulting metal complex depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration) and the reaction conditions (pH, solvent). Compounds with similar functionalities, such as ortho-hydroxyaryl ketones or aldehydes, are well-known for their strong chelating abilities. mdpi.com While specific chelation studies on this compound are not extensively documented, its structural analogy to other known chelators suggests a strong potential for applications in coordination chemistry, analytical chemistry for metal detection, or in the design of metal-sequestering agents. nih.gov
| Potential Metal Ion | Coordination Atoms | Potential Chelate Ring Size |
| Cu²⁺ | Phenolic Oxygen, Nitrile Nitrogen | 5-membered |
| Fe³⁺ | Phenolic Oxygen, Nitrile Nitrogen | 5-membered |
| Ni²⁺ | Phenolic Oxygen, Nitrile Nitrogen | 5-membered |
| Zn²⁺ | Phenolic Oxygen, Nitrile Nitrogen | 5-membered |
This interactive table illustrates the potential of this compound to act as a bidentate chelating agent for various metal ions.
Intramolecular Cyclization and Annulation Reactions to Form Fused Systems
The ortho-disubstituted pattern of this compound, featuring a nucleophilic hydroxyl group and a reactive carbon-iodine bond, makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions are often mediated by transition metal catalysts, particularly palladium. organic-chemistry.org
A common strategy involves the initial modification of the nitrile group or a coupling reaction at the C-I bond, followed by a ring-closing step. For instance, a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne would introduce an alkynyl side chain. The resulting intermediate, an ortho-hydroxy-ortho-alkynylbenzonitrile, is perfectly primed for a subsequent intramolecular cyclization (annulation).
In a typical palladium-catalyzed pathway, the phenolic hydroxyl group can act as an internal nucleophile. It can attack the alkyne, which is activated by the palladium catalyst, leading to the formation of a benzofuran (B130515) ring. This type of reaction, known as a heteroannulation, is a powerful tool for constructing complex molecules. organic-chemistry.org The nitrile group would remain as a substituent on the newly formed benzofuran ring, available for further chemical transformations.
Similarly, other palladium-catalyzed reactions, such as Heck or Suzuki couplings, could introduce different side chains that are also capable of participating in subsequent intramolecular cyclizations to yield a variety of other fused systems. The efficiency and regioselectivity of these cyclizations are often controlled by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orgnih.gov The synthesis of isoindolinones from 2-iodobenzamides via palladium-catalyzed intramolecular cyclization demonstrates the utility of this approach for building fused ring systems. organic-chemistry.org
| Reaction Type | Key Reagents | Catalyst System | Fused System Formed |
| Sonogashira Coupling / Cyclization | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base | Substituted Benzofuran |
| Heck Reaction / Cyclization | Alkene (e.g., ethyl acrylate) | Pd(OAc)₂, Ligand, Base | Fused system with dihydrofuran ring |
| Suzuki Coupling / Cyclization | Arylboronic acid with ortho-nucleophile | Pd(PPh₃)₄, Base | Dibenzofuran derivative |
This interactive table outlines potential intramolecular cyclization strategies starting from this compound to form various fused heterocyclic systems.
Derivatization and Scaffold Functionalization of 2 Hydroxy 3 Iodobenzonitrile
Design and Synthesis of Novel Analogues
The generation of novel analogues from the 2-hydroxy-3-iodobenzonitrile scaffold is achieved by targeting its distinct functional groups through various synthetic strategies. These modifications are crucial for fine-tuning the molecule's physicochemical properties and biological activities.
The carbon-iodine bond on the aromatic ring is a highly valuable synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This position allows for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups, significantly expanding the chemical diversity of the scaffold.
Key Synthetic Reactions:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, introducing aryl or vinyl substituents.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
Stille Coupling: Palladium-catalyzed coupling with organostannanes.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form carbon-nitrogen bonds, introducing various amino groups.
These reactions leverage the reactivity of the aryl iodide to construct more complex molecular architectures, which is a cornerstone of modern medicinal chemistry and materials science.
The phenolic hydroxyl group (-OH) is a versatile site for derivatization, primarily through etherification and esterification reactions. These modifications can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.
Common Derivatization Strategies:
Etherification: The hydroxyl group can be converted into an ether (-OR) through reactions like the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide.
Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides yields esters (-OCOR). Acetylation, the introduction of an acetyl group, is a common esterification used to protect the hydroxyl group or modify bioactivity. nih.gov
Other Modifications: Reagents such as p-bromophenacyl bromide (p-BPB) can be used to introduce specific tags for analytical purposes. rsc.org
The following table summarizes common reagents and the resulting functional groups from the derivatization of the phenolic hydroxyl group.
| Reagent Class | Specific Example | Resulting Functional Group |
| Alkyl Halide | Methyl Iodide (CH₃I) | Methoxy (B1213986) Ether (-OCH₃) |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acetate Ester (-OCOCH₃) |
| Carboxylic Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetate Ester (-OCOCH₃) |
| Sulfonyl Chloride | Tosyl Chloride (TsCl) | Tosylate Ester (-OTs) |
The nitrile (-CN) group is a valuable functional group that can be converted into several other important functionalities, most notably carboxylic acids, amides, and amines. These transformations significantly alter the electronic and structural properties of the parent molecule.
Key Chemical Transformations:
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) by heating under reflux with a dilute acid, such as hydrochloric acid. libretexts.orgyoutube.com Alternatively, alkaline hydrolysis with a base like sodium hydroxide (B78521) initially produces a carboxylate salt (-COO⁻), which is then acidified to yield the carboxylic acid. libretexts.orgsavemyexams.com Partial hydrolysis can also yield a primary amide (-CONH₂).
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
The table below outlines the primary transformations of the nitrile group.
| Reaction Type | Reagents | Resulting Functional Group |
| Acid Hydrolysis | Dilute HCl, Heat | Carboxylic Acid (-COOH) |
| Alkaline Hydrolysis | NaOH, Heat, then H⁺ | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
Exploration of Structure-Reactivity and Structure-Function Relationships in Derivatives
Systematic derivatization of the this compound scaffold is fundamental to understanding structure-activity relationships (SAR) and structure-reactivity relationships (QSRR). chemrxiv.orgnih.gov By creating a series of analogues with controlled variations at the three key positions, researchers can correlate specific structural changes with alterations in chemical reactivity and biological function.
For instance, modifying substituents on the aromatic ring can influence the acidity (pKa) of the phenolic hydroxyl group and the electrophilicity of the nitrile carbon. In a biological context, these modifications can impact a compound's ability to bind to a target receptor or enzyme. nih.gov Introducing a bulky group at the iodinated position might enhance binding selectivity through steric interactions, while converting the nitrile to an amine could introduce a positive charge and facilitate new hydrogen bonding interactions. The exploration of these relationships is critical for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. nih.gov
High-Throughput Synthesis and Library Generation via Combinatorial Approaches
To efficiently explore the vast chemical space accessible from the this compound scaffold, high-throughput synthesis and combinatorial chemistry approaches are employed. hitgen.com These strategies utilize parallel synthesis techniques to rapidly generate large libraries of related compounds. hitgen.com
By using a common molecular core (the this compound scaffold) and reacting it with a diverse set of building blocks in a systematic manner, a large number of distinct derivatives can be produced simultaneously. hitgen.com For example, a 96-well plate could be used where the scaffold is present in each well, and a different boronic acid (for Suzuki coupling) is added to each column, while a different alkyl halide (for etherification) is added to each row. This combinatorial approach allows for the rapid creation of a matrix of compounds that can be subsequently screened for desired biological activities, accelerating the discovery of new lead compounds. The success of such an approach relies on robust and well-designed synthetic routes that are amenable to automation and parallel execution. hitgen.com
Applications of 2 Hydroxy 3 Iodobenzonitrile in Advanced Organic Synthesis
As a Versatile Building Block for Complex Polycycles and Heterocycles
The compound serves as a key precursor for synthesizing a wide array of carbocyclic and heterocyclic systems, which are core structures in many natural products and pharmacologically active molecules. sigmaaldrich.com The presence of the ortho-iodo and hydroxyl groups facilitates various cyclization strategies, particularly those catalyzed by transition metals.
2-Hydroxy-3-iodobenzonitrile is an adept starting material for creating heterocycles containing nitrogen, oxygen, and sulfur atoms. The hydroxyl group can act as an internal nucleophile, while the carbon-iodine bond provides a reactive site for metal-catalyzed cross-coupling and annulation reactions.
For instance, palladium-catalyzed reactions are frequently employed to construct heterocyclic scaffolds. scholaris.ca While many studies focus on the broader class of 2-iodoaryl nitriles, the principles are directly applicable. Palladium-catalyzed coupling of 2-iodobenzonitrile (B177582) derivatives with various partners can lead to the formation of nitrogen-containing heterocycles. acs.org For example, the reaction of 2-iodobenzonitriles with alkynes and amines can produce substituted isoquinolines. The hydroxyl group in the 2-position can modulate the reactivity and potentially participate in or direct the cyclization. Similarly, coupling with oxygen or sulfur nucleophiles can forge C-O or C-S bonds, leading to the formation of benzofurans or benzothiophenes, respectively, after subsequent cyclization steps. The synthesis of π-rich 2-aryl heterocycles, such as furans and thiophenes, has been demonstrated using related silanolate precursors in palladium-catalyzed cross-coupling reactions, highlighting a viable pathway for these structures. nih.gov
Research has also demonstrated the conversion of 2-iodobenzonitrile into precursors for more complex heterocycles like benziodazoles, which are hypervalent iodine compounds. chemrxiv.org This transformation showcases the utility of the ortho-arrangement of the iodo and nitrile groups in forming fused heterocyclic systems.
Table 1: Examples of Heterocycles Accessible from 2-Iodobenzonitrile Derivatives
| Heterocycle Class | General Synthetic Strategy | Key Reactants |
|---|---|---|
| Nitrogen Heterocycles (e.g., Indoles, Carbolines) | Palladium-catalyzed iminoannulation of alkynes. acs.org | Alkynes, Imines derived from 2-iodoindole carboxaldehydes |
| Oxygen Heterocycles (e.g., Benzofurans) | Palladium-catalyzed coupling with subsequent cyclization. | Oxygen nucleophiles |
| Sulfur Heterocycles (e.g., Benzothiophenes) | Palladium-catalyzed coupling with subsequent cyclization. | Sulfur nucleophiles |
| Hypervalent Iodine Heterocycles (e.g., Benziodazoles) | Reaction with sodium azide (B81097) followed by cyclization. chemrxiv.org | Sodium azide |
This table presents generalized synthetic routes based on the reactivity of the 2-iodobenzonitrile scaffold.
The construction of polycyclic and fused aromatic systems is a significant application of 2-iodobenzonitrile derivatives. A notable example is the palladium-catalyzed annulation of alkynes by 2-iodobenzonitriles to produce highly substituted indenones and other polycyclic aromatic ketones in excellent yields. acs.org This reaction involves the carbopalladation of the nitrile's carbon-nitrogen triple bond, a process that establishes a new ring fused to the original benzene (B151609) core. acs.org The reaction is tolerant of various functional groups, making it a robust method for building complex aromatic structures. acs.org
Furthermore, Sonogashira cyclocarbonylative reactions of related ortho-ethynylbenzamides (which can be derived from benzonitriles) with iodoarenes yield polyfunctionalized isoindolinones, demonstrating another pathway to fused systems. acs.orgacs.org The strategic use of this compound in such reactions allows for the incorporation of a hydroxyl group into the final polycyclic product, providing a handle for further functionalization or for influencing the molecule's biological or material properties. The synthesis of alkaloids containing the 3,4-benzomorphan scaffold often involves cyclization strategies on substituted cyclohexylbenzene (B7769038) structures to form nitrogen-containing rings, a strategy analogous to the potential applications of this compound. researchgate.net
Precursor to Ligands for Transition Metal Catalysis
The functional groups on this compound make it a potential precursor for synthesizing specialized ligands for transition metal catalysis. The hydroxyl and nitrile groups can be chemically modified to create bidentate or polydentate chelating sites. For example, the nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative), which, in combination with the phenolic hydroxyl group, can form an N,O-bidentate ligand system. Such ligands are valuable in coordinating with various transition metals to create catalysts for asymmetric synthesis and other transformations.
While direct synthesis of ligands from this compound is not extensively documented in dedicated studies, the synthesis of salicylaldehyde-derived ligands is a well-established field, and this compound serves as a building block for analogous structures. The iodine atom can be retained as a feature of the final ligand, where it can introduce specific steric bulk or engage in halogen bonding to influence the catalyst's secondary coordination sphere and, consequently, its activity and selectivity. Alternatively, the iodo group can be replaced via a cross-coupling reaction to attach other coordinating moieties, further expanding the diversity of accessible ligand structures.
Role in Supramolecular Chemistry and Non-Covalent Interaction Studies
This compound is an exemplary molecule for studying non-covalent interactions, which are crucial for crystal engineering, materials science, and biology. rsc.org The interplay between its capacity for halogen bonding (via the iodine atom) and hydrogen bonding (via the hydroxyl group) allows for the formation of predictable and robust supramolecular architectures. mdpi.com
The iodine atom in this compound is a potent halogen bond (XB) donor. acs.org A region of positive electrostatic potential, known as a σ-hole, exists on the iodine atom opposite the C-I covalent bond, allowing it to interact attractively with Lewis bases (halogen bond acceptors) such as the nitrile nitrogen of a neighboring molecule. researchgate.net
Studies on various iodobenzene (B50100) derivatives have systematically explored these interactions. researchgate.netresearchgate.net The strength and directionality of the C-I···N halogen bond are fundamental to the self-assembly of these molecules in the solid state. Research on 4-iodobenzonitrile (B145841) shows that molecules link into chains via C≡N···I halogen bonds. researchgate.net In this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing nitrile group on the same ring modulates the size and magnitude of the σ-hole on the iodine, fine-tuning the strength of the halogen bond. The interplay of these electronic effects makes it an interesting subject for studying how substituent patterns influence halogen bonding properties. researchgate.net The formation of I···O halogen bonds is also a possibility, particularly with strong acceptors like sulfoxide (B87167) or carbonyl groups. researchgate.netsioc-journal.cn
The hydroxyl group of this compound is a classic hydrogen bond (HB) donor, while the oxygen of the hydroxyl group and the nitrogen of the nitrile group can both act as hydrogen bond acceptors. yasara.org This dual capability allows the molecule to form extensive and predictable hydrogen-bonding networks that are fundamental to its crystal packing and supramolecular behavior. rsc.orgyasara.org
In the solid state, molecules can assemble via O-H···N or O-H···O hydrogen bonds. For example, studies on related hydroxybenzonitriles, such as 3,5-dihalo-4-hydroxybenzonitriles, show that they assemble into chain-like arrangements held together by O-H···NC interactions. researchgate.net These primary hydrogen-bonded chains can then be further organized by weaker interactions, including halogen bonds or π-stacking. The directionality of hydrogen bonds provides a powerful tool for designing specific solid-state architectures. univie.ac.at The combination of a strong hydrogen bond donor (-OH) and a strong halogen bond donor (-I) in a single, relatively simple molecule makes this compound a valuable model system for investigating the competition and cooperativity between these two important non-covalent interactions in directing molecular self-assembly.
Table 2: Non-Covalent Interactions Involving this compound
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Resulting Supramolecular Motif |
|---|---|---|---|
| Halogen Bonding | C-I (σ-hole) | N ≡C (Nitrile) | Chains, Sheets researchgate.net |
| Hydrogen Bonding | O-H (Hydroxyl) | N ≡C (Nitrile) | Chains, Dimers researchgate.net |
| Hydrogen Bonding | O-H (Hydroxyl) | O -H (Hydroxyl) | Dimers, Networks mdpi.com |
Computational and Theoretical Investigations of 2 Hydroxy 3 Iodobenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution and its implications for molecular structure and reactivity.
The electronic character of 2-Hydroxy-3-iodobenzonitrile is determined by the interplay of its three substituents on the benzene (B151609) ring: the electron-donating hydroxyl (-OH) group and the electron-withdrawing cyano (-CN) and iodo (-I) groups. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. acs.org
The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, optical properties, and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the electron-donating -OH group is expected to raise the energy of the HOMO, while the electron-withdrawing -CN group is expected to lower the energy of the LUMO. agu.edu.tr The iodine atom can exhibit complex electronic effects. While it is electronegative, it can also participate in halogen bonding, influencing intermolecular interactions. researchgate.net
Theoretical calculations on related molecules provide insight into the expected values. For instance, DFT calculations on a molecule containing a 2-cyanophenyl ethynyl (B1212043) acceptor unit yielded a theoretical LUMO energy of -2.46 eV and a HOMO energy of -5.61 eV. agu.edu.tr This suggests that the cyanophenyl moiety effectively stabilizes the LUMO. agu.edu.tr In palladium-catalyzed reactions involving 2-iodobenzonitrile (B177582), a proposed reaction mechanism involves the addition of an organopalladium moiety to the carbon-nitrogen triple bond, highlighting the electrophilic nature of the nitrile carbon. acs.org The interaction between orbitals of a substrate molecule and its substituents can be quantitatively analyzed, revealing that orbital mixing plays a key role in determining the HOMO-LUMO gap. rsc.org
Table 1: Representative Frontier Orbital Energies of Related Aromatic Compounds This table presents illustrative data from theoretical calculations on related compounds to indicate potential values for this compound.
| Compound Fragment/Related Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 1,4-Bis((2-cyanophenyl)ethynyl)-2,5-bis(2-ethylhexyloxy)benzene agu.edu.tr | DFT | -5.61 | -2.46 | 3.15 |
| Benzene github.io | DFT | -6.22 | 1.12 | 7.34 |
| Phenol (B47542) | DFT (B3LYP/6-31G*) | -5.59 | 0.45 | 6.04 |
Note: Values for phenol and 3-iodobenzonitrile (B1295488) are typical estimates from DFT calculations and serve for comparative purposes.
Aromaticity is a key concept in organic chemistry, and its quantification provides insight into the stability and reactivity of cyclic conjugated systems. The primary methods for computational assessment are magnetic criteria, like the Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA). github.ionih.gov
The HOMA index evaluates aromaticity based on the uniformity of bond lengths within the ring compared to an ideal aromatic system (HOMA = 1 for benzene). nih.gov A value close to 1 indicates high aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively. The presence of substituents on the benzene ring in this compound causes some distortion and bond length alternation, which would be expected to result in a HOMA value slightly less than 1. researchgate.net
The NICS method assesses aromaticity by calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). github.io A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value indicates a paratropic current, found in anti-aromatic systems. For substituted benzenes, the NICS value is influenced by the electronic nature of the substituents. researchgate.net A computational study on iodobenzonitrile isomers used various aromaticity criteria, including HOMA and NICS, to analyze their electronic behavior. researchgate.net For this compound, the combined electronic effects of the -OH, -I, and -CN groups would modulate the ring's electron density and thus its HOMA and NICS values.
Table 2: Key Aromaticity Indices and Their Interpretation
| Index | Basis of Calculation | Interpretation for Aromaticity | Expected Influence on this compound |
|---|---|---|---|
| HOMA | Bond lengths | Value approaches 1 | Substituents will cause slight bond length alternation, lowering the value from 1. |
| NICS(0) | Magnetic shielding at ring center | Large negative value (e.g., ~ -8 to -10 ppm for benzene) | Expected to be negative, but the magnitude will be modulated by substituent effects. |
| NICS(1) | Magnetic shielding 1 Å above ring center | Large negative value (e.g., ~ -10 ppm for benzene) | Generally considered a more reliable indicator than NICS(0) and is expected to be strongly negative. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand reaction feasibility, selectivity, and kinetics.
Understanding a reaction mechanism requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Quantum chemical calculations can locate and characterize the geometry and energy of these fleeting structures. umons.ac.be
For this compound, a relevant reaction to study computationally is the palladium-catalyzed cross-coupling, such as Sonogashira or Suzuki reactions, given the presence of the iodine atom. A study on the palladium-catalyzed annulation of 2-iodobenzonitrile derivatives proposed a detailed mechanism involving oxidative addition, insertion, and reductive elimination steps. acs.org A computational investigation of such a process for this compound would involve:
Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, and products.
Transition State Search: Locating the saddle point on the potential energy surface connecting two minima (e.g., reactant and intermediate).
Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Construction: Plotting the relative energies of all species to visualize the entire reaction pathway and determine the rate-limiting step (the one with the highest activation energy).
For example, in a Pd-catalyzed reaction, the oxidative addition of the C-I bond to a Pd(0) complex would be the first step. Computational modeling could determine the activation barrier for this step and compare it to other potential pathways. beilstein-journals.org
Table 3: Illustrative Activation Energies for Steps in a Catalytic Cycle This table provides a hypothetical example of data obtained from computational modeling of a cross-coupling reaction.
| Reaction Step | Description | Typical Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Ar-I + Pd(0) → Ar-Pd(II)-I | 10 - 20 |
| Transmetalation | Ar-Pd(II)-I + R-M → Ar-Pd(II)-R + M-I | 5 - 15 |
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, like COSMO, treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules interacting directly with the solute. nih.gov
For this compound, explicit solvent effects are particularly important due to the presence of the hydroxyl and cyano groups, both of which can participate in hydrogen bonding. The -OH group can act as a hydrogen-bond donor, while the oxygen of the hydroxyl group and the nitrogen of the nitrile group can act as hydrogen-bond acceptors.
A computational study on hydroxypyrene photoacids demonstrated that for protic solvents like water, explicit solvent molecules are crucial for accurately describing the system's energetics. nih.gov Similarly, for this compound in a protic solvent, explicit solvent molecules would form a hydrogen-bonding network around the -OH group. This interaction can stabilize the ground state, transition state, or both, thereby altering the activation energy. In aprotic polar solvents like DMSO or DMF, strong hydrogen-bond acceptance by the solvent would also significantly influence reactivity. rsc.orgnih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the most significant conformational freedom involves the rotation around the C-O bond of the hydroxyl group.
Quantum chemical calculations can be used to construct a potential energy surface for this rotation. smu.edu This would reveal the most stable conformer and the energy barriers for rotation between different conformers. The two primary planar conformers would be one where the -OH proton is oriented towards the iodine atom and one where it is oriented away. Intramolecular hydrogen bonding between the hydroxyl proton and the iodine atom (O-H···I) or the nitrile group (O-H···N) could potentially stabilize certain conformations, although the geometry for the latter is not ideal. The interaction between the hydroxyl group and the adjacent iodine atom is more likely to be a key determinant of the preferred conformation.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. biorxiv.orgebi.ac.uk By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and reveal the flexibility of the molecule in a solvent environment. biorxiv.org For this compound, an MD simulation could show the frequency and timescale of the hydroxyl group rotation and how this motion is coupled to interactions with surrounding solvent molecules.
Prediction of Non-Covalent Interactions and Intermolecular Forces
Computational and theoretical investigations are pivotal in predicting and understanding the complex network of non-covalent interactions (NCIs) that govern the supramolecular assembly of this compound. These forces, while individually weak, collectively determine the crystal packing, physical properties, and potential molecular recognition behavior of the compound. The primary NCIs predicted for this compound include hydrogen bonding, halogen bonding, and π-π stacking interactions.
Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to analyze these interactions. acs.orgnih.gov Methods such as Molecular Electrostatic Potential (MEP) mapping, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis help to visualize and quantify the nature and strength of these forces. researchgate.netresearchgate.net
Intramolecular Hydrogen Bonding
The ortho-positioning of the hydroxyl (-OH) and cyano (-C≡N) groups on the benzene ring allows for the formation of a strong intramolecular hydrogen bond. Computational models for structurally related compounds, such as 2-hydroxy-3-iodobenzoic acid, predict similar intramolecular O–H⋯N or O–H⋯O interactions. In this compound, the hydroxyl group acts as the hydrogen bond donor, while the nitrogen atom of the nitrile group serves as the acceptor. This interaction is anticipated to contribute significantly to the planarity and conformational stability of the molecule.
Intermolecular Hydrogen Bonding
In addition to intramolecular forces, this compound is capable of forming intermolecular hydrogen bonds, which are crucial for building extended supramolecular structures. The hydroxyl group can participate as a hydrogen bond donor to the nitrile nitrogen or the hydroxyl oxygen of a neighboring molecule. These interactions, often of the O–H⋯N or O–H⋯O type, lead to the formation of dimers or extended chains in the solid state. researchgate.netmdpi.com
Halogen Bonding
A key intermolecular force predicted for this molecule is the halogen bond. acs.org The iodine atom, when covalently bonded to the electron-withdrawing benzene ring, possesses an anisotropic distribution of electron density. acs.org This creates a region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the outermost portion of the iodine atom, opposite the C-I covalent bond. acs.orgresearchgate.net This electrophilic region can interact favorably with a nucleophilic site on an adjacent molecule, such as the lone pair of electrons on the nitrile nitrogen. researchgate.netresearchgate.net
Studies on other iodobenzonitrile isomers have shown the prevalence of C−I⋯N halogen bonds, which play a significant role in directing crystal packing. researchgate.netacs.org These interactions are typically linear and are a defining feature in the crystal engineering of halogenated compounds. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. acs.orgnih.gov
π-π Stacking and Other van der Waals Forces
The combination of these varied non-covalent interactions results in a complex and robust three-dimensional supramolecular architecture. Computational analysis allows for the prediction and characterization of these forces, providing insight into the solid-state structure and properties of this compound.
Table 1: Predicted Non-Covalent Interactions in this compound
This table summarizes the primary types of non-covalent interactions anticipated in this compound, based on its molecular structure and computational studies of analogous compounds.
| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | Significance |
| Intramolecular Hydrogen Bond | Hydroxyl (-OH) | Nitrile (-C≡N) | 1.8 - 2.2 | Stabilizes molecular conformation |
| Intermolecular Hydrogen Bond | Hydroxyl (-OH) | Nitrile (-C≡N) / Hydroxyl (-OH) | 1.9 - 2.5 | Forms dimers and extended chains |
| Halogen Bond | Iodine (-I) | Nitrile (-C≡N) | 2.8 - 3.5 | Directs crystal packing, forms synthons |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | 3.3 - 3.8 | Stabilizes crystal lattice |
Advanced Spectroscopic and Analytical Methodologies in 2 Hydroxy 3 Iodobenzonitrile Research
High-Resolution NMR Spectroscopy for Complex Structure Elucidation and Reaction Monitoring
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of 2-hydroxy-3-iodobenzonitrile and its reaction products. nih.gov It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of molecular structures. nih.gov
Modern NMR spectrometers can be set up for real-time, on-line monitoring of chemical reactions. magritek.com This is achieved by flowing the reaction mixture through the spectrometer's magnet, allowing for the acquisition of spectra at regular intervals. magritek.com This approach is invaluable for determining reaction endpoints, identifying transient intermediates and byproducts, and optimizing reaction conditions to maximize yields. magritek.com While benchtop NMR spectrometers offer the convenience of being placed directly in a fume hood, they may lack the sophisticated temperature control of high-field instruments. osf.io
Multi-dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)
To unravel the intricate structures often encountered in the synthesis and modification of this compound, one-dimensional NMR spectra are frequently supplemented with multi-dimensional techniques. usask.ca These experiments provide correlation data that reveal how different atoms are connected within a molecule. princeton.edu
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. usask.caprinceton.edu The resulting 2D map displays cross-peaks between correlated protons, which is instrumental in piecing together molecular fragments. usask.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range connections between protons and carbons (typically 2-4 bonds). usask.caprinceton.edu This is particularly useful for identifying quaternary carbons and linking different parts of a molecule, which is crucial in the structural verification of complex derivatives of this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY and HMBC, which rely on through-bond scalar couplings, NOESY detects through-space correlations between protons that are in close proximity (up to 5-7 Å). princeton.edulibretexts.org This is essential for determining the stereochemistry and conformation of molecules, providing insights that are unattainable with other NMR methods. libretexts.org For instance, NOESY can distinguish between stereoisomers by revealing which groups are on the same side of a molecule. libretexts.org
The following table summarizes the key applications of these multi-dimensional NMR techniques in the study of compounds related to this compound.
| NMR Technique | Type of Correlation | Information Provided | Application in this compound Research |
| COSY | ¹H-¹H through 2-3 bonds usask.caprinceton.edu | Identifies neighboring protons | Elucidating the spin systems within the benzonitrile (B105546) ring and any attached side chains. |
| HMBC | ¹H-¹³C through 2-4 bonds usask.caprinceton.edu | Connects protons to non-protonated carbons and links molecular fragments | Confirming the overall carbon framework and the position of substituents. |
| NOESY | ¹H-¹H through space (≤ 5-7 Å) princeton.edulibretexts.org | Determines spatial proximity of protons | Establishing stereochemistry and preferred conformations of derivatives. |
Solid-State NMR for Polymorphism and Crystal Packing Studies
While solution-state NMR provides information about molecules in their dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Although specific ssNMR studies on this compound are not prevalent in the provided search results, the principles of ssNMR are highly relevant for studying polymorphism and crystal packing in related iodinated aromatic compounds. acs.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties. ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of nuclei in the solid state, which are influenced by the local crystalline environment.
High-Resolution Mass Spectrometry for Reaction Intermediates and Product Confirmation
High-resolution mass spectrometry (HRMS) is an essential analytical tool for the precise determination of the elemental composition of molecules. rsc.orgacs.org Techniques like electrospray ionization time-of-flight (ESI-ToF) mass spectrometry provide highly accurate mass measurements, allowing for the confirmation of reaction products and the identification of transient intermediates formed during the synthesis of this compound derivatives. rsc.org The high resolving power of these instruments enables the differentiation between compounds with very similar nominal masses, which is critical for ensuring the correct molecular formula of a synthesized compound. acs.org
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For derivatives of this compound, single-crystal X-ray diffraction analysis provides unambiguous structural proof, including bond lengths, bond angles, and stereochemistry. nih.govumn.edu
Furthermore, this technique is invaluable for studying the intricate network of intermolecular interactions that govern how molecules pack in the solid state. acs.orgresearchgate.net In iodinated benzonitriles, interactions such as hydrogen bonding (e.g., O-H···N) and halogen bonding (e.g., I···N) play a significant role in dictating the crystal structure. nih.govresearchgate.netresearchgate.net For example, in a related diiodo-substituted hydrazone derivative, an intramolecular O-H···N hydrogen bond was observed, and a significant intermolecular I···N interaction was found to link molecules into chains. nih.gov The study of these non-covalent interactions is crucial for understanding the physical properties of the material and for the rational design of new crystalline materials with desired properties. acs.orgresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. libretexts.orgcore.ac.uk For this compound, IR spectroscopy can readily confirm the presence of key functional groups through their characteristic absorption frequencies. libretexts.org
The following table outlines the expected IR absorption regions for the principal functional groups in this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 core.ac.uk | Strong, broad |
| Nitrile (-C≡N) | C≡N stretch | ~2230-2250 libretexts.org | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to weak |
| C-H stretch | 3000-3100 core.ac.uk | Medium | |
| Carbon-Iodine | C-I stretch | 500-600 | Medium to strong |
Deviations in these frequencies can provide insights into intermolecular interactions, such as hydrogen bonding, which tends to broaden and shift the O-H stretching band to lower wavenumbers. libretexts.org While less commonly reported for this specific compound, Raman spectroscopy can provide complementary information, particularly for the non-polar C≡N and C-I bonds.
Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GPC) for Purity Assessment and Separation of Isomers
Advanced chromatographic techniques are indispensable for the purification and purity assessment of this compound and its derivatives. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to separate the target compound from starting materials, byproducts, and other impurities. nih.govbldpharm.com
These methods, often employing reverse-phase columns (e.g., C18) with mobile phases such as acetonitrile/water mixtures, are crucial for verifying the purity of a sample before its use in further reactions or biological assays. nih.gov Purity is typically assessed by the presence of a single major peak in the chromatogram, with purity levels often expected to be ≥95% for biological testing. nih.gov Gel Permeation Chromatography (GPC) can also be employed for the purification of larger, more complex derivatives by separating molecules based on their size. rsc.org The separation of isomers, which can be challenging due to their similar physical properties, can also be achieved using specialized chiral stationary phases in HPLC, particularly when dealing with chiral derivatives.
Emerging Research Directions and Future Perspectives for 2 Hydroxy 3 Iodobenzonitrile
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis are transforming chemical manufacturing by offering enhanced safety, reproducibility, and scalability. flinders.edu.au The application of these technologies to the synthesis and derivatization of 2-Hydroxy-3-iodobenzonitrile holds significant promise. Flow chemistry's precise control over reaction parameters like temperature, pressure, and residence time is particularly advantageous for managing reactive intermediates and optimizing reaction yields. nih.govlabcluster.com
Automated synthesis platforms, which can perform entire synthetic processes from reaction to purification with minimal human intervention, could leverage this compound as a key building block. sigmaaldrich.comchemrxiv.org Its three distinct functional groups allow for iterative, programmed modifications to build libraries of complex molecules for drug discovery and material science. youtube.com For instance, reactions such as Suzuki couplings or reductive aminations, which are well-established in automated systems, could be readily applied to this scaffold. sigmaaldrich.com
Below is a table outlining potential reactions involving this compound that are well-suited for these advanced platforms.
| Reaction Type | Target Functional Group | Key Advantage in Flow/Automated Systems | Potential Product Class |
|---|---|---|---|
| Suzuki or Stille Coupling | C-I bond | Efficient catalyst handling; rapid screening of coupling partners. | Biaryl compounds |
| Buchwald-Hartwig Amination | C-I bond | Precise temperature control for sensitive catalyst systems. | N-Aryl amines and heterocycles |
| Carbonylative Coupling | C-I bond | Safe handling of gaseous reagents like carbon monoxide. | Aryl ketones, esters |
| Etherification / Esterification | -OH group | Automated reagent addition and in-line purification. | Aryl ethers, aryl esters |
| Nitrile Hydrolysis/Reduction | -CN group | Controlled conditions to prevent side reactions; safe use of reducing agents. | Carboxylic acids, primary amines |
Applications in Photocatalytic and Electrosynthetic Methodologies
Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical transformations under mild conditions. Photocatalysis and electrosynthesis offer green alternatives to traditional methods that often require harsh reagents and high temperatures. nih.govwikipedia.org The C–I bond in this compound is particularly susceptible to single-electron reduction, making it an excellent candidate for generating aryl radicals through both photocatalytic and electrochemical means. rsc.org These highly reactive intermediates can then participate in a wide range of C-C and C-heteroatom bond-forming reactions.
In electrosynthesis, aryl iodides can be anodically oxidized to generate hypervalent iodine reagents in situ. nih.govfrontiersin.org This approach avoids the need to handle these often unstable but highly useful oxidizing agents. The this compound scaffold could thus serve as a precursor to electro-generated reagents for mediating a variety of oxidative transformations. researchgate.net The ability to fine-tune electrode potentials provides a high degree of control over the reactivity, enhancing selectivity.
| Methodology | Proposed Transformation of this compound | Mechanism / Key Intermediate | Potential Synthetic Outcome |
|---|---|---|---|
| Visible-Light Photocatalysis | Reductive cleavage of the C-I bond | Aryl radical (2-hydroxy-3-cyanophenyl radical) | Arylation of alkenes, heteroarenes; C-H functionalization |
| Electrosynthesis (Cathodic) | Electrochemical reduction of the C-I bond | Aryl radical or aryl anion | Coupling reactions, hydrodeiodination |
| Electrosynthesis (Anodic) | Oxidation of the iodine atom | Hypervalent iodine(III) species | Use as an in-situ generated mediating oxidant for reactions like alcohol oxidation or olefin functionalization |
Bio-inspired Synthetic Approaches Utilizing the this compound Scaffold
Nature provides a vast blueprint for the synthesis of complex molecules, often utilizing enzymatic catalysts that operate with high selectivity under mild conditions. Bio-inspired synthesis seeks to mimic these natural processes. Halogenated natural products are widespread, and the enzymes responsible, known as halogenases, offer a potential route for the selective installation of iodine onto phenolic scaffolds. acs.orgresearchgate.net Investigating the enzymatic halogenation of 2-hydroxybenzonitrile (B42573) could provide a green, regioselective synthesis of this compound, bypassing traditional methods that may produce isomeric mixtures.
Conversely, the this compound structure can be seen as a scaffold for building molecules that mimic or interact with biological systems. For example, some bacteria have evolved enzymes to detoxify halogenated phenols, a process that could inspire the design of new catalysts for environmental remediation or selective dehalogenation in complex syntheses. news-medical.net The field of bio-halogenation is a source of inspiration for developing novel synthetic methods for creating and modifying halogenated compounds like this compound. researchgate.net
Challenges and Opportunities in Targeted Chemical Modification and Diversification
The presence of three distinct functional groups on the this compound ring offers immense opportunities for chemical diversification, but also poses significant challenges in chemoselectivity.
Challenges:
Orthogonal Reactivity: Achieving selective reaction at one site without affecting the others requires careful choice of reagents and conditions. For example, many transition metal-catalyzed cross-coupling reactions at the C-I bond require basic conditions that can deprotonate the phenol (B47542), potentially interfering with the catalyst.
Steric Hindrance: The proximity of the three functional groups can sterically hinder the approach of bulky reagents, potentially lowering reaction efficiency.
Electronic Effects: The electron-withdrawing nature of the nitrile group and the electron-donating nature of the hydroxyl group influence the reactivity of the aromatic ring and the C-I bond, which must be considered in reaction design.
Opportunities:
Sequential Functionalization: The differential reactivity of the functional groups allows for a stepwise, controlled approach to building molecular complexity. One could first perform a cross-coupling at the iodine, then modify the hydroxyl group, and finally transform the nitrile.
Library Synthesis: The scaffold is an ideal starting point for creating diverse chemical libraries for screening purposes. By varying the reagents used to modify each of the three positions, a large number of unique analogues can be rapidly synthesized.
Intramolecular Cyclizations: Following modification of one or more functional groups, the resulting derivative could be designed to undergo intramolecular cyclization, providing rapid access to complex heterocyclic systems.
| Functional Group | Potential Modifications | Selectivity Challenge |
|---|---|---|
| Iodine | Cross-coupling (Suzuki, Sonogashira, etc.), metal-halogen exchange, carbonylation | Protecting the acidic -OH group from bases used in coupling reactions. |
| Hydroxyl (-OH) | O-alkylation, O-acylation, etherification, conversion to triflate | Preventing reaction with organometallic reagents intended for the C-I bond. |
| Nitrile (-CN) | Hydrolysis to amide/acid, reduction to amine, addition of organometallics | Harsh conditions for hydrolysis/reduction may affect other parts of the molecule. |
Potential in Material Science Applications (e.g., Liquid Crystals, Polymer Chemistry)
The rigid, polar, and anisotropic structure of this compound makes it an intriguing candidate for applications in material science.
Polymer Chemistry: The hydroxyl group provides a handle for incorporating the molecule into polymers. It could be used as a monomer or a functional additive in the synthesis of polyesters, polyethers, or polycarbonates. The resulting polymers could exhibit enhanced properties such as:
High Refractive Index: The high electron density of the iodine atom can increase the refractive index of the polymer, a desirable property for optical applications.
Thermal Stability and Flame Retardancy: The aromatic structure and halogen content may contribute to improved thermal stability and inherent flame-retardant properties.
Functional Polymers: The nitrile group could be retained in the polymer backbone or side chain as a site for post-polymerization modification, allowing for the tuning of polymer properties. For example, polymers derived from related hydroxystyrene (B8347415) or phthalonitrile (B49051) monomers have shown diverse functionalities. mdpi.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
